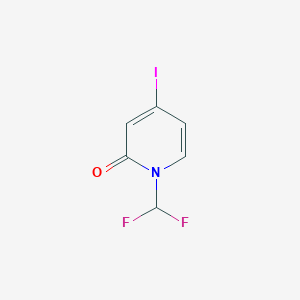

1-Difluoromethyl-4-iodo-1H-pyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

889865-46-7 |

|---|---|

Molecular Formula |

C6H4F2INO |

Molecular Weight |

271.00 g/mol |

IUPAC Name |

1-(difluoromethyl)-4-iodopyridin-2-one |

InChI |

InChI=1S/C6H4F2INO/c7-6(8)10-2-1-4(9)3-5(10)11/h1-3,6H |

InChI Key |

YZAWQWVNWNLIHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C=C1I)C(F)F |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 1 Difluoromethyl 4 Iodo 1h Pyridin 2 One

Approaches to the 1H-Pyridin-2-one Core Synthesis

The formation of the central pyridin-2-one ring system is a foundational step. Methodologies can be broadly categorized into two approaches: building the heterocyclic ring from the ground up through cyclization reactions or functionalizing a pre-synthesized pyridin-2-one.

Cyclization Reactions for Pyridin-2-one Formation

The de novo synthesis of pyridin-2-ones often employs cycloaddition reactions, where acyclic components are assembled to form the heterocyclic core. These methods offer a high degree of flexibility in introducing various substituents onto the ring.

[4+2] cycloaddition reactions, or Diels-Alder reactions, represent a powerful strategy for forming six-membered rings. In the context of pyridin-2-one synthesis, aza-Diels-Alder reactions involving dienes and imines can be utilized to construct the dihydropyridinone skeleton, which can then be oxidized to the desired pyridin-2-one. organic-chemistry.org For instance, the reaction of Danishefsky's diene with various imines, often catalyzed by Lewis acids, yields 2,3-dihydro-4-pyridones. organic-chemistry.org Gold-catalyzed cyclization of β-amino-ynone intermediates presents another modern approach, enabling a rapid and efficient one-step synthesis of halopyridones. organic-chemistry.org

Multicomponent reactions (MCRs) provide an efficient pathway to substituted 3,4-dihydro-2(1H)-pyridones by combining three or more starting materials in a single pot. nih.gov A common example involves the reaction of a β-keto-ester, an aromatic aldehyde, and an ammonia source like ammonium (B1175870) acetate (B1210297). nih.gov While these methods typically yield dihydropyridinones, subsequent dehydrogenation can furnish the aromatic pyridin-2-one ring.

| Cyclization Method | Reactants | Key Features | Product Type |

| Aza-Diels-Alder | Diene (e.g., Danishefsky's diene) + Imine | Lewis acid catalysis is common. | 2,3-Dihydro-4-pyridone organic-chemistry.org |

| Gold-Catalyzed Cyclization | β-amino-ynone intermediates | Allows for rapid, one-step synthesis. | Halopyridone organic-chemistry.org |

| Multicomponent Reaction (4-CR) | β-keto-ester + Aldehyde + Meldrum's acid + Ammonium acetate | One-pot synthesis, high atom economy. | 3,4-Dihydro-2(1H)-pyridone nih.gov |

| Iodine-Mediated Oxidative Cyclization | 2-(pyridin-2-yl)acetate derivatives + Alkynes | Forms N-fused heterocycles, but principles can be adapted. | Indolizines organic-chemistry.org |

Derivatization of Pre-formed Pyridin-2-ones

An alternative to de novo synthesis is the functionalization of a readily available pyridin-2-one. This approach is particularly useful for introducing substituents like halogens. The direct iodination of the pyridin-2-one ring at the C4-position is a key transformation for accessing the 4-iodo-1H-pyridin-2-one intermediate. This can be achieved using various electrophilic iodinating reagents. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are commonly employed for the direct halogenation of electron-rich heterocyclic systems. The regioselectivity of the iodination is governed by the electronic properties of the pyridin-2-one ring. Once the 4-iodo-pyridin-2-one is formed, further modifications, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), can be performed at other positions if needed. nih.gov

Installation of the Difluoromethyl Group at the N1-Position

The introduction of the difluoromethyl (CF2H) group is a critical step that significantly influences the compound's physicochemical properties. The N-difluoromethylation of pyridin-2-ones and other N-heterocycles has been an area of active research, leading to the development of several distinct methodologies.

N-Difluoromethylation Methodologies for N-Heterocycles

The direct attachment of a CF2H group to a nitrogen atom can be accomplished through various protocols, which can be broadly classified as transition-metal-free methods and radical-based strategies.

Transition-metal-free methods for N-difluoromethylation are highly desirable due to their lower cost and reduced risk of metal contamination in the final product. nih.govrsc.org These protocols often rely on the generation of difluorocarbene (:CF2) or the use of reagents that act as a "CF2H+" synthon.

A widely used approach involves the use of sodium chlorodifluoroacetate (ClCF2COONa) as a difluorocarbene precursor. acs.org In the presence of a phase-transfer catalyst like 18-crown-6, ClCF2COONa thermally decomposes to generate :CF2, which then inserts into the N-H bond of the pyridin-2-one. acs.org Another common and readily available reagent is ethyl bromodifluoroacetate (BrCF2COOEt). rsc.orgrsc.org This reagent, when treated with a base such as potassium carbonate, can N-alkylate the heterocycle, followed by in-situ hydrolysis and decarboxylation to yield the N-CF2H product. rsc.orgrsc.org

Other notable transition-metal-free reagents include bromodifluoromethyltrimethylsilane (TMSCF2Br) and chlorodifluoromethane (Freon-22). The reaction with TMSCF2Br can be modulated by the choice of base, solvent, and temperature to achieve chemoselective N- or O-difluoromethylation. acs.org The industrial reagent chlorodifluoromethane (HCF2Cl) can also be used, though it often requires harsher conditions. researchgate.net More recently, bromo(difluoro)acetic acid has been introduced as a low-cost and effective reagent for the N-difluoromethylation of various N-heterocycles at room temperature. chemrxiv.org

| Reagent | Typical Base/Catalyst | Key Features | Reference |

| Sodium chlorodifluoroacetate (ClCF2COONa) | 18-crown-6 (catalytic) | One-pot procedure from 2-acetaminopyridine precursors. | acs.org |

| Ethyl bromodifluoroacetate (BrCF2COOEt) | K2CO3 | Involves N-alkylation followed by hydrolysis and decarboxylation. | rsc.orgrsc.org |

| Bromodifluoromethyltrimethylsilane (TMSCF2Br) | Various bases (e.g., K2CO3, DBU) | Chemoselectivity (N vs. O) can be controlled by conditions. | acs.org |

| Chlorodifluoromethane (HCF2Cl) | K2CO3 | Uses an available industrial reagent; may require harsher conditions. | researchgate.net |

| Bromo(difluoro)acetic acid (BrCF2COOH) | K2CO3 | Low-cost reagent, proceeds at room temperature. | chemrxiv.org |

Radical-based methods offer an alternative pathway for forming the N-CF2H bond and have seen significant development in recent years. rsc.org These strategies typically involve the generation of a difluoromethyl radical (•CF2H), which is then trapped by the nitrogen heterocycle.

Photoredox catalysis is a prominent strategy for generating •CF2H radicals under mild conditions. mdpi.com Difluoromethyl heteroaryl-sulfones, such as difluoromethyl benzothiazolyl-sulfone, serve as excellent precursors. mdpi.com Upon irradiation with visible light in the presence of a suitable photocatalyst, the sulfone reagent undergoes reduction to release the •CF2H radical. This radical can then be captured by the N-H bond of the pyridin-2-one. While many examples focus on C-H difluoromethylation, the principles are applicable to N-H functionalization. mdpi.comnih.gov These methods are valued for their high functional group tolerance and mild reaction conditions. rsc.org

| Radical Precursor | Generation Method | Key Features | Reference |

| Difluoromethyl heteroaryl-sulfones | Visible Light Photoredox Catalysis | Mild, controlled generation of •CF2H radical; high functional group tolerance. | mdpi.com |

| Bromodifluoroacetic acid esters | Peroxide initiation | Can proceed via a radical mechanism under certain conditions. | researchgate.net |

Electrophilic and Nucleophilic Difluoromethylation Approaches

The introduction of the difluoromethyl (CF2H) group onto the nitrogen of a pyridin-2-one ring can be achieved through methods that are broadly categorized as electrophilic or nucleophilic in nature, although the distinction can sometimes be nuanced depending on the reagent and mechanism.

Electrophilic Difluoromethylation often involves the generation of difluorocarbene (:CF2) as a reactive intermediate. This highly electrophilic species can then undergo an insertion reaction into the N-H bond of the pyridin-2-one. Reagents like sodium chlorodifluoroacetate (ClCF2COONa) or chlorodifluoromethane (Freon-22) serve as precursors to difluorocarbene upon heating or under basic conditions. The pyridin-2-one, acting as a nucleophile, attacks the difluorocarbene to form the N-difluoromethylated product.

Nucleophilic Difluoromethylation approaches typically involve the pyridin-2-one nitrogen acting as a nucleophile, attacking an electrophilic source of the "CF2H" group. However, a more common strategy involves reagents that facilitate a direct nucleophilic attack by the pyridinone anion. For instance, the reaction with ethyl bromodifluoroacetate proceeds via a nucleophilic attack of the pyridinone nitrogen on the electrophilic carbon of the reagent. This is followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated product. researchgate.netnih.gov This pathway is distinct from a difluorocarbene-mediated mechanism, as evidenced by the identification of N-alkylated intermediates prior to decarboxylation. researchgate.netnih.gov

Another important class of reagents, such as bromodifluoromethyl(trimethyl)silane (TMSCF2Br), can generate difluorocarbene, which then reacts with the pyridinone. rsc.orgrsc.org The versatility of these reagents allows for nuanced control over the reaction pathway, leading to either N- or O-difluoromethylation depending on the reaction conditions.

Precursors and Reagents for N-Difluoromethylation (e.g., bromo(difluoro)acetic acid, chlorodifluoromethane substitutes, difluoromethylphosphonium salts)

A variety of reagents have been developed for the N-difluoromethylation of pyridin-2-ones, each with its own advantages regarding availability, safety, and reaction conditions.

Chlorodifluoromethane (CHClF2 or Freon-22) : This is an industrial reagent that can serve as a difluorocarbene precursor for the difluoromethylation of 2-pyridones. researchgate.net While effective, its use is often limited due to its status as an ozone-depleting substance and the requirement for specialized handling equipment.

Sodium Chlorodifluoroacetate (ClCF2COONa) : This salt thermally decomposes to generate difluorocarbene. It has been successfully used for the difluoromethylation of 2-acetaminopyridine derivatives, which then undergo in situ hydrolysis to afford N-difluoromethyl-2-pyridones. nih.gov The reaction often requires a catalytic amount of a phase-transfer catalyst like 18-crown-6.

Bromodifluoroacetic Acid Derivatives : Ethyl bromodifluoroacetate (BrCF2COOEt) is a commercially available, safe, and inexpensive reagent for the N-difluoromethylation of pyridines. researchgate.net The reaction mechanism involves nucleophilic substitution followed by hydrolysis and decarboxylation. researchgate.netnih.gov

Bromodifluoromethyl(trimethyl)silane (TMSCF2Br) : This versatile reagent can efficiently generate difluorocarbene under mild conditions. rsc.orgrsc.org It has been used for the chemoselective N- and O-difluoromethylation of 2-pyridones, with the selectivity being tunable by adjusting reaction parameters. rsc.orgrsc.org

S-(Difluoromethyl)diarylsulfonium Salts : These compounds act as electrophilic difluoromethylating reagents, capable of transferring a CF2H group to nucleophiles.

Difluoromethylphosphonium Salts : These reagents are also employed in nucleophilic difluoromethylation reactions, although their application is less commonly reported for pyridinone substrates compared to other scaffolds.

| Reagent/Precursor | Typical Reaction Type | Key Features |

|---|---|---|

| Chlorodifluoromethane (CHClF2) | Electrophilic (:CF2 precursor) | Industrial reagent; requires specific handling. researchgate.net |

| Sodium Chlorodifluoroacetate (ClCF2COONa) | Electrophilic (:CF2 precursor) | Requires thermal activation; often used with a phase-transfer catalyst. nih.gov |

| Ethyl Bromodifluoroacetate (BrCF2COOEt) | Nucleophilic Substitution | Inexpensive and safe reagent; reaction proceeds via alkylation followed by decarboxylation. researchgate.netnih.gov |

| Bromodifluoromethyl(trimethyl)silane (TMSCF2Br) | Electrophilic (:CF2 precursor) | Versatile reagent, allows for mild reaction conditions and tunable selectivity. rsc.orgrsc.org |

Regioselective N-Difluoromethylation Control

Pyridin-2-ones exist in tautomeric equilibrium with 2-hydroxypyridines and possess two nucleophilic sites: the nitrogen and the oxygen atoms. Consequently, difluoromethylation can lead to a mixture of N- and O-alkylated products. Achieving regioselectivity is crucial for the synthesis of the target compound. The control of this selectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Studies using TMSCF2Br have demonstrated that chemoselectivity can be effectively modulated. rsc.orgrsc.org

N-Difluoromethylation is generally favored by using stronger bases and conducting the reaction at lower temperatures. For instance, using potassium tert-butoxide (KOtBu) as the base in a solvent like tetrahydrofuran (THF) at 0 °C predominantly yields the N-difluoromethylated pyridone. rsc.org

O-Difluoromethylation tends to be favored under conditions employing weaker bases and higher temperatures. Using potassium carbonate (K2CO3) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures often leads to the formation of 2-(difluoromethoxy)pyridine. rsc.org

The choice of solvent also plays a critical role. Polar aprotic solvents can influence the reactivity of the pyridinone anion and the stability of the intermediates, thereby affecting the N/O selectivity ratio. The presence of substituents on the pyridine (B92270) ring can also influence the outcome of the difluoromethylation reaction. researchgate.net

| Desired Product | Typical Conditions | Rationale |

|---|---|---|

| N-Difluoromethylation | Strong base (e.g., KOtBu), low temperature (e.g., 0 °C), THF solvent. rsc.org | Favors kinetic control and attack by the harder nitrogen nucleophile. |

| O-Difluoromethylation | Weaker base (e.g., K2CO3), higher temperature, DMF solvent. rsc.org | Favors thermodynamic control and attack by the softer oxygen nucleophile. |

Introduction of the Iodine Substituent at the C4-Position

The introduction of an iodine atom at the C4-position of the pyridin-2-one ring can be approached through several synthetic strategies. The timing of this step relative to N-difluoromethylation is a key strategic consideration.

Direct C-H Iodination of Pyridin-2-one Scaffolds

Direct C-H functionalization is an atom-economical approach for introducing substituents onto aromatic rings. However, the direct C-H iodination of pyridin-2-one scaffolds at the C4-position is challenging due to inherent regioselectivity issues. Radical-based direct C-H iodination protocols have been developed for pyridones, but these methods typically result in iodination at the C3 and C5 positions, with no C4-iodinated product reported. researchgate.netrsc.orgrsc.org The observed selectivity is guided by the electronic properties of the pyridinone ring, where the C3 and C5 positions are more susceptible to radical or electrophilic attack. rsc.org Palladium-catalyzed C-H iodination methods often require a directing group to achieve specific regioselectivity, which may not be practical for this particular substrate. researchgate.netnih.gov Therefore, direct C-H iodination is generally not a viable method for synthesizing 4-iodo-pyridin-2-one derivatives.

Halogen Exchange Reactions

A more reliable and widely used method for synthesizing aryl iodides is through a halogen exchange reaction, most notably the Finkelstein reaction. manac-inc.co.jpmanac-inc.co.jp This approach involves the conversion of a more readily available 4-chloro- or 4-bromo-pyridin-2-one precursor into the desired 4-iodo derivative. The reaction is typically performed by treating the chloro or bromo precursor with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone or dimethylformamide. wikipedia.org

For aromatic systems, this nucleophilic substitution can be difficult and often requires catalysis. Copper(I) iodide, often in combination with a diamine ligand, is a common catalyst for the "aromatic Finkelstein reaction," facilitating the exchange of aryl bromides and chlorides for iodides. wikipedia.orgfrontiersin.org This strategy offers a robust pathway to the 4-iodo-pyridin-2-one core, which can then be subjected to N-difluoromethylation, or alternatively, the halogen exchange can be performed on a 1-difluoromethyl-4-halopyridin-2-one substrate.

Multi-component Strategies Incorporating Iodine

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials, are powerful tools in synthetic chemistry for building molecular complexity efficiently. While various MCRs exist for the synthesis of pyridone and pyridine derivatives, such as the Hantzsch dihydropyridine synthesis, specific multi-component strategies that directly and regioselectively incorporate an iodine atom at the C4-position of a pyridin-2-one are not well-documented in the literature. mdpi.com

Conceivably, a hypothetical MCR could involve an iodine-containing building block that ultimately becomes the C4-iodo moiety of the final pyridinone ring. However, developing such a reaction would require significant methodological research to control the regiochemistry and ensure the compatibility of the functional groups. Currently, sequential synthesis involving pre-functionalized intermediates, as described in the halogen exchange section, remains the more established and predictable approach.

Sequential and Convergent Synthesis Strategies for 1-Difluoromethyl-4-iodo-1H-pyridin-2-one

The synthesis of this compound can be approached through either sequential or convergent strategies. A sequential synthesis would involve the stepwise introduction of the difluoromethyl and iodo groups onto a pre-formed pyridin-2-one ring. In contrast, a convergent approach might involve the synthesis of functionalized precursors that are then combined in a multi-component reaction to form the target molecule in fewer steps.

The sequence of installing the difluoromethyl and iodo groups is a critical consideration in the synthesis of the title compound. Two primary sequential routes are viable:

Route A: Iodination followed by N-Difluoromethylation

This strategy commences with the synthesis of 4-iodo-1H-pyridin-2-one. The pyridin-2-one ring itself can be constructed through various methods, including the condensation of β-keto amides under Vilsmeier conditions. Once 4-iodo-1H-pyridin-2-one is obtained, the subsequent step is the introduction of the difluoromethyl group at the nitrogen atom. This can be achieved using various difluoromethylating agents. For instance, the reaction of 2-pyridones with chlorodifluoromethane (Freon-22) has been shown to yield N-difluoromethylated products. nuph.edu.uairbis-nbuv.gov.ua The presence of a halogen at the 5-position of the pyridin-2-one ring has been observed to increase the yield of the N-difluoromethylation product. irbis-nbuv.gov.ua Another effective method involves the use of TMSCF2Br with a hard base like potassium tert-butoxide for selective N-difluoromethylation. nih.govresearchgate.net

Route B: N-Difluoromethylation followed by Iodination

Alternatively, the synthesis can begin with the preparation of 1-difluoromethyl-1H-pyridin-2-one. A one-pot method for the synthesis of N-difluoromethyl-2-pyridone derivatives from 2-acetaminopyridine precursors using sodium chlorodifluoroacetate as a difluorocarbene source has been reported. nih.gov Another approach utilizes ethyl bromodifluoroacetate for the N-difluoromethylation of pyridines. nih.govrsc.org Once the 1-difluoromethyl-1H-pyridin-2-one is synthesized, the subsequent step is the regioselective iodination at the C4-position. Electrophilic iodination of pyridin-2-ones can be challenging due to the electron-deficient nature of the ring. However, methods for the C-H iodination of heteroaromatics using reagents like N-iodosuccinimide (NIS) or molecular iodine with an oxidizing agent could be employed. acs.orgacs.org The reaction conditions would need to be carefully controlled to avoid side reactions and ensure regioselectivity.

While a direct one-pot or multi-component synthesis for this compound is not explicitly documented, the principles of such reactions can be applied to construct the core pyridin-2-one structure. Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. researchgate.netnih.govrsc.org For instance, the synthesis of polysubstituted pyridin-2(1H)-ones can be achieved through a one-pot reaction of β-oxo amides under Vilsmeier conditions. acs.org

A hypothetical one-pot synthesis could involve the reaction of a difluoromethylated amine with other components to form the pyridin-2-one ring directly functionalized with the difluoromethyl group. However, incorporating an iodine atom at the C4-position within such a sequence would be challenging and likely require a subsequent iodination step. One-pot syntheses of N-iodo sulfoximines from sulfides have been developed, demonstrating the feasibility of in-situ iodination. rsc.orgnih.gov

More practically, a two-step, one-pot procedure could be envisioned where the pyridin-2-one is first formed and then, without isolation, subjected to N-difluoromethylation or C4-iodination.

Functional Group Tolerance in Synthetic Transformations

The success of the chosen synthetic route heavily relies on the tolerance of the existing functional groups to the reaction conditions of subsequent steps.

In the case of Route A (Iodination then N-Difluoromethylation) , the iodo group at the C4-position must be stable under the conditions required for N-difluoromethylation. The use of reagents like TMSCF2Br with a strong base requires careful consideration, as the base could potentially react with the iodo-substituted pyridinone. However, N-difluoromethylation of 2-pyridones has been shown to be compatible with a range of functional groups. nih.gov

For Route B (N-Difluoromethylation then Iodination) , the N-difluoromethyl group must be tolerant to the iodination conditions. Electrophilic iodination often employs acidic or oxidizing conditions. The difluoromethyl group is generally stable, but harsh conditions could potentially lead to degradation. Methods for C-H iodination of heteroaromatics have been developed with good functional group tolerance. acs.orgacs.org For example, ultrasound-assisted iodination of imidazo[1,2-α]pyridines using tert-butyl hydroperoxide is compatible with various functional groups. acs.org

The table below summarizes the potential compatibility of key functional groups with the required transformations.

| Transformation | Reagents | Compatible Functional Groups | Potentially Incompatible Functional Groups |

| N-Difluoromethylation | TMSCF2Br, t-BuOK | Halogens (Cl, Br), Esters, Amides | Acid-sensitive groups |

| C4-Iodination | NIS, I2/oxidant | Alkyl, Aryl, Cyano, Halogens | Highly activated aromatic rings (risk of multiple iodinations) |

Scalability and Process Optimization Considerations for Synthesis

The scalability of the synthesis of this compound is a crucial factor for its potential application. While specific large-scale synthesis of this exact molecule is not detailed in the literature, valuable insights can be drawn from the synthesis of related compounds.

A scalable, five-step, two-pot procedure for the synthesis of 4-(difluoromethyl)pyridin-2-amine has been developed, highlighting the feasibility of producing difluoromethylated pyridines on a larger scale. acs.org This process optimization involved minimizing purification steps and utilizing one-pot procedures. acs.org

For the N-difluoromethylation step, gram-scale reactions have been successfully demonstrated for 2-pyridones using TMSCF2Br. nih.gov The use of readily available and cost-effective difluoromethylating agents like chlorodifluoromethane is also an important consideration for scalability, although it may require specialized equipment to handle a gaseous reagent. nuph.edu.uairbis-nbuv.gov.ua

Process optimization would involve a detailed study of reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and minimize by-product formation. The choice between a sequential synthesis with purification of intermediates versus a more streamlined one-pot or telescoped synthesis would depend on the purity requirements and the ease of separation of the desired product. The development of a robust and scalable process would be essential for the practical synthesis of this compound.

Chemical Reactivity and Transformational Potential of 1 Difluoromethyl 4 Iodo 1h Pyridin 2 One

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF2H) group is a unique moiety that significantly influences the electronic properties and reactivity of the parent molecule. Its presence on the nitrogen atom of the pyridinone ring imparts specific chemical characteristics that can be exploited for further functionalization.

C-H Bond Acidity and Potential Functionalization at CF2H

The two highly electronegative fluorine atoms render the hydrogen atom of the difluoromethyl group acidic. nih.govdiva-portal.org This increased acidity makes the C-H bond susceptible to deprotonation by a strong base, which would generate a carbanion. This nucleophilic center could then potentially react with various electrophiles, allowing for the introduction of a wide range of substituents at the difluoromethyl carbon. While specific studies on the deprotonation and subsequent functionalization of 1-difluoromethyl-4-iodo-1H-pyridin-2-one are not extensively documented, the known acidity of the CF2H proton suggests a promising avenue for derivatization.

Hydrodefluorination Pathways

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, represents a potential transformation pathway for the difluoromethyl group. This process can be particularly relevant in the context of drug discovery, where the modulation of fluorine content can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Reductive defluorination of trifluoromethylarenes to difluoromethylarenes has been accomplished using various methods, including organophotoredox catalysis. nih.gov While specific conditions for the hydrodefluorination of this compound have not been detailed in the literature, the general principles of C-F bond cleavage could be applicable, potentially leading to the corresponding monofluoromethyl or methyl derivatives under specific reductive conditions.

Role of CF2H in Hydrogen Bonding

The polarized C-H bond in the difluoromethyl group enables it to act as a hydrogen bond donor. nih.govnih.govbeilstein-journals.orgacs.orgresearchgate.net This characteristic is significant as it allows the CF2H group to mimic the hydrogen bonding capabilities of more traditional functional groups like hydroxyl (-OH) and thiol (-SH) groups, making it a valuable bioisostere in medicinal chemistry. nih.govnih.gov In the context of this compound, the CF2H group can form intramolecular hydrogen bonds with the adjacent carbonyl oxygen, creating a five-membered ring. nih.gov This interaction can influence the molecule's conformation and shield the carbonyl oxygen from intermolecular hydrogen bonding, thereby affecting its hydrogen bond basicity. nih.gov The ability of the CF2H group to participate in hydrogen bonding can have profound implications for molecular recognition and binding affinity in biological systems.

Reactivity of the C4-Iodo Substituent

The iodine atom at the C4 position of the pyridinone ring is a versatile handle for a variety of chemical transformations, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridinone ring, further enhanced by the presence of the carbonyl group and the nitrogen atom, makes the C4 position susceptible to nucleophilic attack. wikipedia.org In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile can displace the iodide leaving group. Pyridine (B92270) rings are particularly reactive towards SNAr at the ortho and para positions relative to the nitrogen atom because the negative charge in the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org While the reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I, in the context of pyridinium (B92312) ions, the leaving group ability of halogens can be comparable. researchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the iodo group in this compound to introduce new functional groups at the C4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C4 position is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. nih.govmdpi.combohrium.comwestminster.ac.uk These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base | C-C (Aryl, Vinyl, Alkyl) |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base | C-C (Alkynyl) |

| Heck Coupling | Alkenes | Palladium catalyst (e.g., Pd(OAc)₂) and a base | C-C (Alkenyl) |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst with a bulky phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base | C-N |

These reactions offer a modular approach to introduce a vast array of substituents at the C4 position of the 1-difluoromethyl-1H-pyridin-2-one core, making this compound a valuable building block in synthetic chemistry. The specific conditions for these reactions would need to be optimized for this particular substrate, but the general principles of these well-established coupling methodologies are directly applicable.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org For this compound, this reaction would involve the coupling of the 4-position of the pyridinone ring with various aryl, heteroaryl, or vinyl boronic acids or esters. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl > F, making the iodo-substituent at the 4-position highly susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. libretexts.orgrsc.orgnih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine ligand, and a base. nih.gov The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and substrate scope. For heteroaryl halides like this compound, the reaction conditions need to be carefully optimized to achieve high yields and avoid side reactions. The electron-withdrawing nature of the N-difluoromethyl group may influence the reactivity of the C-I bond, potentially making it more susceptible to oxidative addition.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos |

| Boron Reagent | Arylboronic acids, arylboronic esters |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures |

| Temperature | Room temperature to reflux |

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org In the context of this compound, this reaction would enable the introduction of a substituted vinyl group at the 4-position of the pyridinone ring. The mechanism involves the oxidative addition of the C-I bond to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

The reactivity of the aryl iodide in the Heck reaction is generally high, following the order I > Br > OTf > Cl. fu-berlin.de Therefore, the 4-iodo substituent of the target molecule is expected to be highly reactive under Heck conditions. Typical catalysts include palladium(II) acetate or palladium on carbon, often in the presence of a phosphine ligand. The choice of base is crucial to neutralize the hydrogen halide generated during the reaction. organic-chemistry.org

Table 2: Typical Heck Reaction Conditions

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Alkene | Acrylates, styrenes, and other electron-deficient or neutral alkenes |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80-140 °C |

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. openochem.orgorganic-chemistry.orgnrochemistry.comlibretexts.orgpsu.edu This reaction is known for its tolerance of a wide range of functional groups and the use of air- and moisture-stable organostannane reagents. For this compound, a Stille coupling would allow for the introduction of various organic moieties (alkyl, vinyl, aryl, etc.) at the 4-position.

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, initiating with the oxidative addition of the C-I bond to the palladium(0) catalyst. openochem.orgpsu.edu The high reactivity of the carbon-iodine bond makes this compound an excellent candidate for this transformation. A variety of palladium sources and ligands can be employed, and the addition of a copper(I) co-catalyst can sometimes enhance the reaction rate. organic-chemistry.org

Table 3: Common Parameters for Stille Coupling

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃ |

| Organotin Reagent | R-Sn(n-Bu)₃ (R = alkyl, vinyl, aryl, etc.) |

| Solvent | Toluene, THF, DMF |

| Additives | LiCl, CuI (optional) |

| Temperature | 50-120 °C |

Copper-Mediated/Catalyzed C-C and C-Heteroatom Bond Formations

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for the formation of C-C and C-heteroatom bonds. While the prompt specifically mentions the difluoromethylation of aryl iodides, the 4-iodo-pyridin-2-one core can also participate in other copper-mediated transformations. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be used to form C-N, C-O, and C-S bonds. researchgate.net

In the context of difluoromethylation, while the target molecule already possesses a difluoromethyl group on the nitrogen, the iodo-substituent could potentially be replaced by another functional group through a copper-catalyzed process. For example, a copper-catalyzed coupling with a suitable nucleophile could introduce an amine, ether, or thioether at the 4-position. These reactions often require a copper(I) salt as a catalyst or stoichiometric reagent, a ligand (such as a diamine or phenanthroline), and a base. nih.govresearchgate.netrsc.org

Metalation Reactions and Organometallic Reagent Formation

The iodine atom in this compound can be replaced by a metal through a metal-halogen exchange reaction, generating a potent organometallic nucleophile. wikipedia.org This transformation opens up a different avenue for functionalization compared to cross-coupling reactions.

The most common metal-halogen exchange involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgethz.chharvard.eduprinceton.eduresearchgate.net The reaction is typically very fast for iodoarenes. The resulting 4-lithio-1-difluoromethyl-1H-pyridin-2-one can then be reacted with a wide range of electrophiles to introduce various functional groups at the 4-position.

Table 4: Potential Functionalizations via Metal-Halogen Exchange

| Electrophile | Introduced Functional Group |

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Alkyl halides | Alkyl |

| Disulfides | Thioether |

| Isocyanates | Amide |

Magnesium-halogen exchange using Grignard reagents is another possibility, leading to the formation of a 4-pyridonyl Grignard reagent, which can also react with various electrophiles. ethz.ch

Reduction Pathways

The carbon-iodine bond in this compound can be selectively reduced to a carbon-hydrogen bond. This dehalogenation can be achieved using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. smolecule.com However, care must be taken to avoid reduction of the pyridinone ring itself. Other reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also effect the reduction of the C-I bond. smolecule.com

Reactivity of the Pyridin-2-one Ring System

The pyridin-2-one ring in this compound possesses a unique reactivity pattern influenced by the electron-withdrawing N-difluoromethyl group and the iodo-substituent. The N-difluoromethyl group is expected to decrease the electron density of the ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to an N-alkylated pyridinone. rsc.orgresearchgate.netresearchgate.netnih.govnih.gov

The presence of the carbonyl group and the conjugated double bonds allows for potential cycloaddition reactions. The electron-deficient nature of the ring system, enhanced by the N-difluoromethyl group, might favor reactions with electron-rich dienes in Diels-Alder type transformations.

Furthermore, the protons on the pyridinone ring can potentially be deprotonated under strongly basic conditions, although the acidity will be influenced by the substituents. The presence of the electron-withdrawing N-difluoromethyl group would likely increase the acidity of the ring protons.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be a challenging transformation. The pyridine ring is inherently electron-deficient, and this characteristic is intensified by the presence of two powerful electron-withdrawing groups: the N-difluoromethyl group (-I effect) and the iodine atom (-I effect). uoanbar.edu.iq The pyridinone carbonyl further contributes to the deactivation of the ring towards electrophiles. pearson.com

Despite this strong deactivation, if a reaction were to occur under forcing conditions, the regiochemical outcome would be governed by the directing effects of the existing substituents. The 2-oxo group directs incoming electrophiles to the ortho (C3) and para (C5) positions. Similarly, the iodine atom, like other halogens, is an ortho-, para-director. Therefore, electrophilic attack would be most likely directed to the C3 and C5 positions.

Another significant possibility is ipso-substitution, where the electrophile attacks the carbon atom already bearing a substituent. wikipedia.orglibretexts.org The C4-iodo bond is susceptible to cleavage, and an incoming electrophile could potentially displace the iodine atom. wikipedia.org This is a known reaction pathway for iodoarenes, especially under strong acidic conditions used for reactions like nitration. wikipedia.orgnih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Directing Effect | Predicted Outcome |

| C3 | Deactivated | Ortho to Iodine, Meta to N-CF2H | Potential site for substitution |

| C5 | Deactivated | Para to Iodine, Meta to N-CF2H | Potential site for substitution |

| C6 | Deactivated | Ortho to N-CF2H | Highly disfavored |

| C4 (Ipso) | Deactivated | - | Possible site for substitution, displacing Iodine |

Nucleophilic Additions to the Pyridinone Core

The electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic attack. The strong inductive electron withdrawal by the N-CF2H group significantly lowers the electron density of the π-system, making the ring carbons electrophilic. nih.govnih.govacs.org

Two primary modes of nucleophilic attack are plausible:

Nucleophilic Aromatic Substitution (SNA_r_): The iodine atom at the C4 position is a good leaving group. A nucleophile can attack this position, leading to the displacement of the iodide and the formation of a 4-substituted-1-difluoromethyl-1H-pyridin-2-one. This is analogous to the reactivity of other 4-halopyridines, especially when the ring is activated by electron-withdrawing groups. uoanbar.edu.iq

Michael-type Addition: The conjugated system of the pyridinone is susceptible to conjugate addition by soft nucleophiles. The most likely positions for attack are the C6 and C4 carbons. Attack at C6 would lead to a 1,4-addition product, while attack at C4 could also proceed via an addition-elimination mechanism as described above. Hard nucleophiles are known to preferentially attack the C2 position of the pyridine ring. quimicaorganica.org

The activation of the pyridine ring by N-substituents makes it behave similarly to a pyridinium salt, which readily undergoes addition reactions with various nucleophiles. nih.gov

Table 2: Potential Nucleophilic Addition and Substitution Reactions

| Nucleophile Type | Reagent Example | Predicted Reaction Type | Potential Product |

| Hard Nucleophiles | Organolithium reagents (RLi) | Addition | 2-Alkyl-1,2-dihydropyridinone derivative |

| Soft Nucleophiles | Thiolates (RS-), Enolates | Michael Addition | 6-Substituted-5,6-dihydropyridinone derivative |

| Amines/Alkoxides | R2NH, RO- | Nucleophilic Aromatic Substitution | 4-Amino or 4-Alkoxy-1-difluoromethyl-pyridin-2-one |

| Hydrides | Sodium borohydride (NaBH4) | Reduction/Addition | Dihydropyridinone or piperidinone derivative |

Ring-Opening and Rearrangement Reactions

N-substituted pyridin-2-ones are known to undergo a variety of rearrangement and ring-opening reactions, particularly under photochemical conditions. rsc.orgacs.org While specific data for this compound is not available, analogies can be drawn from related systems.

Photochemical Rearrangements: Irradiation of N-substituted 2-pyridones can lead to valence isomerization, often forming a bicyclic Dewar-type intermediate. This intermediate can then rearrange to afford different constitutional isomers, such as a 6-substituted pyridin-2-one or other heterocyclic systems. rsc.org The specific outcome is highly dependent on the nature of the N-substituent and the reaction conditions.

Nucleophile-Induced Ring Opening: Under forcing conditions with strong nucleophiles or bases, the pyridinone ring can be opened. nih.govresearchgate.net For instance, attack by a strong base like hydroxide (B78521) could potentially lead to the cleavage of the amide bond (N1-C2), resulting in the formation of an open-chain amino acid derivative. The electron-withdrawing N-difluoromethyl group would make the amide carbonyl more electrophilic and could facilitate such a ring-opening process.

Table 3: Plausible Rearrangement and Ring-Opening Pathways

| Reaction Type | Conditions | Plausible Mechanism | Potential Outcome |

| Photochemical Rearrangement | UV Irradiation | Formation of a bicyclic valence isomer followed by rearrangement | Isomerization to a different substituted pyridinone |

| Base-Induced Ring Opening | Strong Base (e.g., NaOH), Heat | Nucleophilic attack at the C2-carbonyl followed by N1-C2 bond cleavage | Formation of an open-chain carboxylic acid derivative |

| Reductive Ring Cleavage | Strong reducing agents | Reduction of the ring followed by fragmentation | Cleavage into smaller aliphatic fragments |

Synergistic and Antagonistic Effects of Co-existing Functional Groups (Difluoromethyl and Iodine)

The reactivity of this compound is a direct consequence of the combined electronic and steric influences of the N-difluoromethyl and C4-iodo groups. These effects can be either synergistic (mutually reinforcing) or antagonistic (opposing).

Synergistic Effects:

Activation towards Nucleophilic Attack: The primary synergistic effect is the powerful activation of the pyridinone ring towards nucleophiles. The inductive electron withdrawal (-I effect) of both the N-CF2H group and the iodine atom work in concert to decrease the electron density on the ring. This makes the ring carbons, particularly C4 and C6, highly electrophilic. This synergy is most pronounced in nucleophilic aromatic substitution reactions at C4, where the N-CF2H group activates the substrate and the iodine serves as an excellent leaving group.

Antagonistic Effects:

Steric Hindrance: The iodine atom is sterically bulky. This can hinder the approach of nucleophiles or electrophiles to the adjacent C3 and C5 positions, potentially influencing the regioselectivity of reactions. For example, a bulky nucleophile might preferentially attack the less hindered C6 position over the C4 position, despite the latter having a leaving group.

Table 4: Summary of Functional Group Interplay

| Reaction Type | Effect of N-CF2H Group | Effect of C4-Iodo Group | Combined Effect | Nature of Interaction |

| Electrophilic Aromatic Substitution | Strong Deactivation (-I) | Deactivation (-I), Weak Direction (+M) | Very Strong Deactivation | Antagonistic (Directing vs. Deactivating) |

| Nucleophilic Aromatic Substitution (at C4) | Strong Activation (-I) | Good Leaving Group, Activation (-I) | Highly Favorable Reaction | Synergistic |

| Michael-type Addition | Strong Activation (-I) | Activation (-I) | Favorable Reaction | Synergistic |

Advanced Characterization Techniques and Spectroscopic Analysis of 1 Difluoromethyl 4 Iodo 1h Pyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides critical insights into the molecular structure of 1-Difluoromethyl-4-iodo-1H-pyridin-2-one by mapping the chemical environments of its constituent atoms.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridinone ring and the difluoromethyl group. The aromatic protons would likely appear as doublets or multiplets in the downfield region, with their specific chemical shifts and coupling constants influenced by the electron-withdrawing effects of the iodine atom and the carbonyl group. The proton of the difluoromethyl group would present as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Analysis: The carbon-13 NMR spectrum would reveal the carbon framework of the molecule. Signals for the carbonyl carbon, the carbon atoms of the pyridinone ring (including the one bonded to iodine), and the carbon of the difluoromethyl group (which would exhibit splitting due to carbon-fluorine coupling) would be observed at characteristic chemical shifts.

¹⁹F NMR Analysis: Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would display a doublet, confirming the presence of the two equivalent fluorine atoms in the difluoromethyl group, coupled to the single proton.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Carbonyl Carbon | Difluoromethyl Group |

| Difluoromethyl Proton (triplet) | Aromatic Carbons | |

| Difluoromethyl Carbon (triplet) |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and experimental conditions and are not yet publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, providing further confirmation of its structure. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of the compound. Analysis of the fragmentation pattern would reveal characteristic losses of fragments such as iodine, the difluoromethyl group, and carbon monoxide, which aids in piecing together the molecular structure.

| Ion | m/z | Identity |

| [M]⁺ | Expected value | Molecular Ion |

| [M-I]⁺ | Expected value | Loss of Iodine |

| [M-CHF₂]⁺ | Expected value | Loss of Difluoromethyl group |

| [M-CO]⁺ | Expected value | Loss of Carbon Monoxide |

Note: The exact m/z values would be determined by high-resolution mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include C-N stretching, C-H stretching of the aromatic ring and the difluoromethyl group, and C-F stretching vibrations. The presence of the C-I bond would also result in a characteristic absorption in the far-infrared region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Carbonyl) | 1650-1700 |

| C-N | 1200-1350 |

| Aromatic C-H | 3000-3100 |

| C-F | 1000-1400 |

| C-I | 500-600 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the planar nature of the pyridinone ring and the geometry of the difluoromethyl and iodo substituents. This technique would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding or halogen bonding. While specific crystallographic data for this compound is not yet published, related structures have been characterized, providing a basis for expected structural features.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio with very high accuracy, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. This is an essential step in the unequivocal identification and characterization of new chemical entities.

Theoretical and Computational Investigations of 1 Difluoromethyl 4 Iodo 1h Pyridin 2 One

Electronic Structure and Molecular Orbital Analysis

The electronic character of 1-difluoromethyl-4-iodo-1H-pyridin-2-one is defined by the interplay of its constituent functional groups: the pyridin-2-one ring, the electron-withdrawing N-difluoromethyl group, and the C4-iodo substituent. The pyridin-2-one core is a π-electron system. nih.gov Substituents on the ring significantly modulate its electronic properties. nih.gov The N-difluoromethyl (-CF₂H) group, due to the high electronegativity of the fluorine atoms, acts as a potent electron-withdrawing group, which is expected to lower the energy levels of the molecular orbitals. Conversely, the iodine atom at the C4 position can exhibit dual electronic effects: it is inductively withdrawing but can also act as a weak π-donor through its lone pairs.

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and electronic transitions of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a typical pyridin-2-one system, the HOMO is generally a π-orbital with significant electron density on the ring, while the LUMO is a π* anti-bonding orbital. nih.gov

In this compound, the electron-withdrawing -CF₂H group is predicted to stabilize both the HOMO and LUMO, lowering their energy levels. The iodine substituent would also contribute to this stabilization. This lowering of the LUMO energy would make the molecule more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter, influencing the molecule's chemical reactivity and kinetic stability. A smaller gap generally correlates with higher reactivity. Computational methods are essential to precisely quantify these orbital energies and visualize their distribution across the molecule. ijcce.ac.ir

Table 1: Predicted Qualitative Effects of Substituents on Molecular Orbitals of the Pyridin-2-one Ring

| Substituent | Position | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |

| -CF₂H | N1 | Decrease | Decrease | Moderate Change |

| -I | C4 | Decrease | Decrease | Moderate Change |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for investigating the properties of molecules like this compound. nih.gov DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p) for main group elements and a basis set with effective core potentials for iodine), can provide accurate predictions of various molecular properties. rsc.orgrsc.org

Key applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For instance, calculations on 2-pyridone have shown that tautomerization leads to specific changes in bond lengths within the ring. nih.gov

Electronic Properties: Calculating the energies of the HOMO and LUMO, the HOMO-LUMO gap, and generating molecular electrostatic potential (MEP) maps. acs.org The MEP map would visualize electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting likely sites for electrophilic and nucleophilic attack. A region of positive potential (a σ-hole) is expected on the iodine atom, which is crucial for halogen bonding. researchgate.net

Vibrational Frequencies: Predicting the infrared (IR) spectrum, which can be used to characterize the molecule and confirm its structure by comparison with experimental data.

Reactivity Descriptors: DFT can be used to calculate global and local reactivity indices, such as chemical hardness, softness, and the Fukui function, which help in predicting the molecule's reactivity and the regioselectivity of its reactions. acs.org

Reaction Mechanism Elucidation for Synthesis and Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often inaccessible experimentally. nih.goviciq.org

For the synthesis of this compound, a likely pathway involves the N-difluoromethylation of a pre-existing 4-iodopyridin-2-one or a subsequent iodination of 1-difluoromethyl-1H-pyridin-2-one. A known method for the synthesis of N-difluoromethyl-2-pyridones involves the reaction of pyridines with reagents like ethyl bromodifluoroacetate. rsc.orgnih.gov This process proceeds through an N-difluoromethylpyridinium salt intermediate. nih.govacs.org DFT calculations could model this multi-step process, including the initial N-alkylation, subsequent hydrolysis, and decarboxylation, to determine the rate-limiting step and rationalize the reaction conditions. rsc.org

For transformations , the C4-iodo group is a key handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). iciq.org Computational studies are extensively used to unravel the complex catalytic cycles of these reactions, which typically involve oxidative addition, transmetalation, and reductive elimination steps. iciq.orgacs.orgchemrxiv.org DFT calculations could be employed to:

Model the oxidative addition of the C-I bond to a Pd(0) catalyst.

Evaluate the energy barriers for competing pathways. rsc.org

Understand the influence of ligands, solvents, and additives on the reaction efficiency and outcome. pitt.edu

Regioselectivity and Stereoselectivity Predictions in Derivatization

Theoretical calculations are powerful predictive tools for understanding the selectivity of chemical reactions. For this compound, derivatization can occur at several positions on the pyridinone ring or via reactions involving the substituents.

Regioselectivity in electrophilic or nucleophilic aromatic substitution on the pyridinone ring can be predicted by analyzing the molecule's electronic structure. nih.govnih.gov

MEP Maps: The molecular electrostatic potential map can identify the most nucleophilic (most negative potential) and electrophilic (most positive potential) sites. The carbonyl oxygen and the π-system of the ring are expected to be nucleophilic, while the hydrogen atoms and the region around the iodine (σ-hole) are electrophilic.

Fukui Functions/Local Softness: These DFT-derived descriptors quantify the reactivity of different atomic sites towards nucleophilic, electrophilic, or radical attack, providing a more quantitative prediction of regioselectivity. acs.org

Transition State Analysis: For specific reactions, DFT can be used to calculate the activation energy barriers for attack at different positions. The pathway with the lowest energy barrier corresponds to the major product. This approach has been successfully used to explain the regioselectivity of reactions on 2-pyridone systems. nih.govdigitellinc.com For instance, C-H functionalization on 2-pyridones is highly dependent on the reaction type (radical, organometallic) and directing groups. rsc.org

Stereoselectivity would become relevant if a derivatization reaction creates a new chiral center. In such cases, computational modeling could be used to calculate the energies of the diastereomeric transition states leading to different stereoisomers. The predicted energy difference can be correlated to the expected diastereomeric or enantiomeric excess.

Conformation and Tautomerism Studies of the Pyridin-2-one Moiety

The pyridin-2-one ring can exist in equilibrium with its tautomeric form, 2-hydroxypyridine (B17775). wayne.edu This lactam-lactim tautomerism is a fundamental property of this heterocyclic system. nih.gov The position of this equilibrium is highly sensitive to the molecular environment, including substitution and solvent effects. rsc.orgnih.gov

In the gas phase, 2-pyridone and 2-hydroxypyridine have nearly equal energies, with some calculations suggesting the pyridone form is slightly more stable by about 0.3 kcal/mol. wayne.edu However, in polar solvents and in the solid state, the equilibrium strongly favors the 2-pyridone (lactam) form due to its larger dipole moment and ability to form strong hydrogen-bonded dimers. wayne.edu

Computational studies using high-level ab initio or DFT methods can accurately predict the relative energies of the tautomers. nih.govresearchgate.net For this compound, calculations would compare the stability of the pyridin-2-one form with its 2-hydroxy-4-iodopyridine tautomer. The inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase chemistry. nih.govacs.org

Conformational analysis would primarily focus on the rotation around the N1-CF₂H single bond. DFT calculations can map the potential energy surface for this rotation to identify the most stable conformer(s) and the energy barriers between them.

Table 2: Comparison of Tautomeric Forms

| Tautomer | Structure | Key Features | Predicted Relative Stability (Gas Phase) |

| Lactam | This compound | Carbonyl group (C=O), Amide-like | Likely more stable |

| Lactim | 1-(Difluoromethyl)-4-iodo-pyridin-2-ol | Hydroxyl group (-OH), Aromatic pyridine (B92270) ring | Likely less stable |

Intermolecular Interactions and Non-covalent Interactions involving Difluoromethyl and Iodine

Non-covalent interactions play a critical role in determining the solid-state structure (crystal packing) and interactions with biological targets. The title compound possesses two key functional groups capable of engaging in specific and significant non-covalent interactions: the iodine atom and the difluoromethyl group.

Halogen Bonding: The iodine atom on the pyridinone ring can act as a halogen bond (XB) donor. nih.gov This interaction arises from an anisotropic distribution of electron density around the iodine, creating a region of positive electrostatic potential (the σ-hole) along the C-I bond axis. researchgate.net This σ-hole can interact favorably with Lewis bases (halogen bond acceptors) such as lone pairs on oxygen, nitrogen, or anions. pdx.edunih.gov The strength of this interaction can be comparable to that of a conventional hydrogen bond. rsc.org Computational methods like DFT are used to calculate the geometry and energy of these interactions, while techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize the nature of the bond. researchgate.net

Hydrogen Bonding: The difluoromethyl group is recognized as a competent hydrogen bond donor. acs.org The acidic C-H bond of the -CF₂H moiety can form hydrogen bonds with suitable acceptors (e.g., carbonyl oxygens, nitrogen atoms). These C-H···X interactions, while generally weaker than conventional O-H···O or N-H···O hydrogen bonds, can be significant in directing molecular assembly. globethesis.com The carbonyl oxygen of the pyridin-2-one moiety is also a strong hydrogen bond acceptor. Theoretical studies are crucial for quantifying the strength and geometric preferences of these organofluorine hydrogen bonds. globethesis.com

The interplay of C-I···O/N halogen bonds, C-H···O hydrogen bonds, and π-π stacking interactions involving the pyridinone rings would ultimately dictate the supramolecular architecture of this compound in the condensed phase.

Synthetic Applications and Chemical Library Generation Based on 1 Difluoromethyl 4 Iodo 1h Pyridin 2 One

Role as a Versatile Synthetic Building Block in Organic Synthesis

1-Difluoromethyl-4-iodo-1H-pyridin-2-one is a highly versatile building block due to the distinct reactivity of its functional groups. The pyridinone ring itself is a privileged scaffold in drug discovery, known to engage in hydrogen bonding as both a donor and acceptor. nih.govfrontiersin.org The two key points of reactivity on this molecule are the C-I bond and the N-CF2H group.

The iodine atom at the C4 position is the primary handle for synthetic manipulation. As a halogen, it makes the compound an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents at this position. Common coupling reactions applicable to such iodo-heterocycles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Coupling: Reaction with alkenes.

Copper-Catalyzed Couplings: Reactions with alcohols, thiols, and other nucleophiles are also well-established for iodo-heterocycles. nih.govnih.govrsc.org

The N-difluoromethyl group, while generally more stable, influences the electronic properties of the pyridinone ring. The synthesis of N-difluoromethylated pyridones can be achieved through various methods, including the use of reagents like ethyl bromodifluoroacetate or chlorodifluoromethane. rsc.orgrsc.orgnuph.edu.ua The presence of this group is crucial for modulating the physicochemical properties of the final compounds.

Scaffold for the Construction of Diverse Fluorinated and Iodinated Heterocyclic Systems

The dual functionality of this compound makes it an ideal scaffold for building extensive libraries of complex heterocyclic systems that retain either the fluorine or iodine motifs, or both.

By utilizing the C-I bond, chemists can append a wide variety of cyclic and acyclic structures. For example, coupling with functionalized arylboronic esters can lead to biaryl compounds, a common structural motif in pharmaceuticals. Similarly, Sonogashira coupling can be used to construct extended, rigid structures, while Buchwald-Hartwig amination allows for the introduction of diverse amine-containing side chains, which are critical for modulating solubility and biological target interactions.

The following table illustrates the potential for diversification through cross-coupling reactions starting from this compound.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst, Base | 4-Aryl-1-(difluoromethyl)-1H-pyridin-2-one |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd/Cu catalyst, Base | 4-Alkynyl-1-(difluoromethyl)-1H-pyridin-2-one |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | 4-(Dialkylamino)-1-(difluoromethyl)-1H-pyridin-2-one |

| C-O Coupling | Alcohol (R-OH) | Cu catalyst, Base | 4-Alkoxy-1-(difluoromethyl)-1H-pyridin-2-one |

These reactions demonstrate the scaffold's utility in generating a broad range of derivatives where the core N-difluoromethyl-pyridinone structure is maintained, while the substituent at the 4-position is systematically varied.

Precursor for Advanced Fluorinated Motifs and Bioisosteres

The difluoromethyl (CF₂H) group is a highly sought-after motif in medicinal chemistry due to its unique properties as a bioisostere. researchgate.net It can serve as a lipophilic hydrogen bond donor and is often used as a metabolically stable mimic for hydroxyl (-OH), thiol (-SH), or sometimes amine (-NH₂) groups. researchgate.nettandfonline.com The C-F bonds are exceptionally stable, and the CF₂H group can improve a molecule's pharmacokinetic profile by blocking sites of metabolic oxidation. researchgate.net

In the context of this compound, the N-CF₂H group is an integral part of the core structure. Synthetic strategies based on this building block are designed to retain this valuable fluorinated motif while building molecular complexity elsewhere. This approach ensures that the resulting library of compounds benefits from the established bioisosteric and physicochemical advantages of the difluoromethyl group. nih.gov Pyridones themselves are also considered valuable bioisosteres for amides, phenols, and other heterocyclic rings, enhancing the drug-like properties of molecules. nih.govfrontiersin.org The combination of the pyridone core and the N-CF₂H group makes this scaffold a powerful precursor for creating advanced molecules with potentially enhanced efficacy, selectivity, and metabolic stability. researchgate.net

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, involving the synthesis and biological testing of a series of related compounds to understand how specific structural features affect biological activity. nih.gov The reactivity of the C-I bond in this compound makes it an ideal starting point for generating the focused chemical libraries needed for these studies.

By systematically applying the cross-coupling reactions outlined in section 6.2, medicinal chemists can rapidly generate a matrix of analogs. For instance, a library could be constructed by reacting the parent iodo-compound with a diverse set of boronic acids to explore the effect of different aryl and heteroaryl substituents at the 4-position. A subsequent library could explore various amines via Buchwald-Hartwig amination to probe the impact of different basic or non-basic nitrogen groups. This systematic derivatization allows for a detailed exploration of the chemical space around the core scaffold, providing crucial data to guide the optimization of lead compounds. nih.gov

The table below outlines a hypothetical library generation for an SAR study.

| Library | Variable Group at C4 | Rationale for SAR |

| A (Suzuki) | Substituted Phenyl Rings | Probing steric and electronic effects (e.g., lipophilicity, H-bonding) of the aryl group. |

| B (Suzuki) | Heterocyclic Rings | Exploring interactions with specific sub-pockets of a biological target. |

| C (Buchwald-Hartwig) | Alkyl and Cyclic Amines | Modulating basicity (pKa), solubility, and hydrogen bonding potential. |

| D (Sonogashira) | Functionalized Alkynes | Introducing rigid linkers to access different regions of a binding site. |

Application in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of a synthesis. unimi.itchimia.ch This approach allows for the rapid generation of analogs without having to re-synthesize the entire molecule from scratch. nih.gov

While LSF often refers to the direct modification of C-H bonds, the use of a pre-functionalized handle like the iodine atom in this compound serves a similar and highly practical purpose. If the N-difluoromethyl-pyridinone core is part of a larger, more complex molecule, the iodine atom acts as a reliable and chemoselective point for late-stage diversification. Its reactivity is orthogonal to many other functional groups, meaning that cross-coupling reactions can be performed without affecting other parts of the molecule. unimi.it This allows chemists to take a promising biological lead containing this iodinated scaffold and quickly create a library of derivatives to fine-tune its properties, such as potency, selectivity, or metabolic stability. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Related Compounds

The future of synthesizing 1-difluoromethyl-4-iodo-1H-pyridin-2-one and its analogs will heavily rely on the development of sustainable and atom-economical methodologies. Green chemistry principles are increasingly being integrated into synthetic protocols to minimize waste, reduce energy consumption, and utilize renewable resources.

Recent research has focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. For instance, direct C-H iodination of pyridin-2-ones using radical-based mechanisms has been demonstrated to be a scalable and regioselective process. researchgate.netrsc.org Future work will likely focus on adapting these methods for the specific iodination of N-difluoromethylated pyridinones.

Furthermore, the development of biocatalytic approaches using halogenating enzymes, such as flavin-dependent halogenases, presents a promising avenue for the sustainable synthesis of halogenated heterocycles. nih.govnih.govmdpi.comdtu.dkresearchgate.net These enzymes operate under mild conditions and can exhibit high regio- and enantioselectivity, offering a green alternative to traditional chemical methods. Research in this area will aim to discover or engineer enzymes capable of selectively iodinating the N-difluoromethyl-pyridin-2-one scaffold.

The concept of "pot, atom, and step economy" (PASE) will also drive the design of future synthetic routes. researchgate.net Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are a prime example of PASE principles in action. researchgate.net The development of novel multicomponent reactions to construct the functionalized pyridin-2-one core in a single, efficient step is a key area for future exploration.

Exploration of Catalytic Asymmetric Transformations involving the Pyridin-2-one Core

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. The pyridin-2-one core offers multiple sites for the introduction of chirality, and future research will undoubtedly focus on the development of catalytic asymmetric transformations to access enantioenriched derivatives of this compound.

A significant area of interest is the asymmetric hydrogenation of the pyridin-2-one ring to generate chiral piperidinones. While the direct asymmetric hydrogenation of pyridines is challenging, recent advancements using rhodium and iridium catalysts with chiral ligands have shown great promise. nih.govacs.org Future efforts will be directed towards developing catalysts that are effective for the asymmetric hydrogenation of highly substituted and electronically modified pyridinones like the title compound.

Furthermore, the development of novel chiral ligands is crucial for advancing asymmetric catalysis. acs.orgacs.orgnih.gov The design of ligands that can effectively control the stereochemistry of reactions involving the pyridin-2-one scaffold will be a major focus. This includes the development of chiral pyridine (B92270) N-oxides and other ligand classes that can induce high levels of enantioselectivity in a variety of transformations. nih.govmiami.edu

Enantioselective C-H functionalization is another rapidly evolving field that holds immense potential. nih.gov The development of chiral catalysts that can directly functionalize the C-H bonds of the pyridin-2-one ring in an enantioselective manner would provide a powerful tool for the synthesis of novel chiral derivatives.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To meet the demands of industrial applications, the development of scalable and efficient synthetic processes is essential. Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. rsc.org

The integration of flow chemistry for the synthesis of this compound and its derivatives will be a key area of future research. This will involve the development of continuous flow methods for both the difluoromethylation and iodination steps. rsc.org Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for highly exothermic or hazardous reactions, making them ideal for fluorination and halogenation processes.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, will also play a crucial role in the future of this field. researchgate.net These systems can be used to rapidly screen reaction conditions, optimize yields, and synthesize libraries of compounds for biological evaluation. The development of automated flow synthesis systems will enable the high-throughput synthesis of novel pyridin-2-one derivatives for drug discovery and materials science applications.

Advanced Spectroscopic and In Situ Mechanistic Studies for Reactivity Insights

A deeper understanding of the reactivity of this compound is crucial for the rational design of new synthetic transformations. Advanced spectroscopic techniques and in situ mechanistic studies will be instrumental in elucidating the intricate details of its chemical behavior.

In situ NMR spectroscopy can provide real-time information about the formation of intermediates and the kinetics of a reaction. rsc.orgresearchgate.net This technique can be used to study the mechanism of difluoromethylation, iodination, and subsequent cross-coupling reactions involving the title compound. For example, 19F NMR can be a powerful tool to monitor the progress of reactions involving the N-CF2H group and to characterize the electronic environment of the fluorine atoms. rsc.org